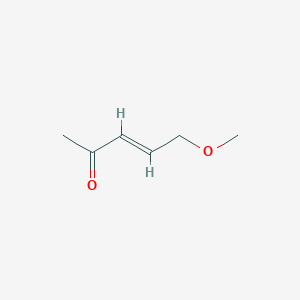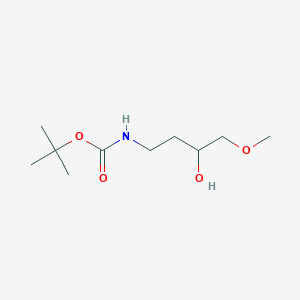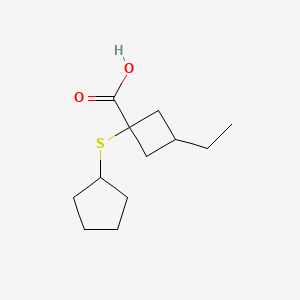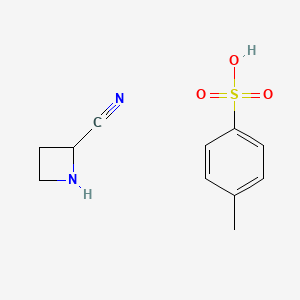
(1-Ethylcyclohexyl)methyl 4-methylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Ethylcyclohexyl)methyl 4-methylbenzene-1-sulfonate is a chemical compound with the molecular formula C16H24O3S and a molecular weight of 296.4 g/mol . It is a clear, pale liquid known for its versatility in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylcyclohexyl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with (1-ethylcyclohexyl)methanol under basic conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Ethylcyclohexyl)methyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonate group to a sulfide.
Substitution: The sulfonate group can be substituted with other nucleophiles such as amines or alcohols under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base
Major Products Formed
Oxidation: Corresponding sulfonic acids.
Reduction: Sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(1-Ethylcyclohexyl)methyl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes .
Wirkmechanismus
The mechanism of action of (1-Ethylcyclohexyl)methyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s effects are mediated through its ability to undergo various chemical transformations, which are crucial in its applications in synthesis and research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Ethylcyclohexyl)methyl 4-methylbenzenesulfonate
- 1-(1-ethyl-4-methylcyclohexyl)-4-methylbenzene
- 4-methylbenzenesulfonyl chloride
Uniqueness
(1-Ethylcyclohexyl)methyl 4-methylbenzene-1-sulfonate stands out due to its unique combination of an ethylcyclohexyl group and a methylbenzenesulfonate group. This structure imparts specific chemical properties that make it suitable for a wide range of applications, from organic synthesis to industrial processes .
Eigenschaften
Molekularformel |
C16H24O3S |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
(1-ethylcyclohexyl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H24O3S/c1-3-16(11-5-4-6-12-16)13-19-20(17,18)15-9-7-14(2)8-10-15/h7-10H,3-6,11-13H2,1-2H3 |
InChI-Schlüssel |
WSMQYNZGMHDGDW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCCCC1)COS(=O)(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylicacid](/img/structure/B13544612.png)
![7-Chloropyrido[2,3-d]pyrimidin-2-amine](/img/structure/B13544628.png)



![(1R)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol hydrochloride](/img/structure/B13544663.png)



![(2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride](/img/structure/B13544702.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B13544707.png)


